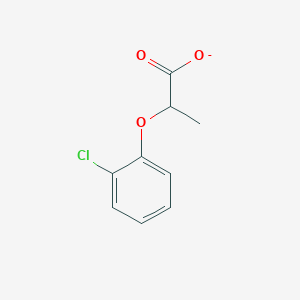
2-(2-Chlorophenoxy)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chlorophenoxy)propanoate is an organic compound that belongs to the class of aryloxyphenoxypropionate herbicides. These compounds are known for their selective action against grass weeds, making them valuable in agricultural practices. The structure of this compound includes a chlorophenoxy group attached to a propanoate moiety, which contributes to its herbicidal properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenoxy)propanoate typically involves the reaction of 2-chlorophenol with propanoic acid derivatives. One common method is the esterification of 2-chlorophenol with propanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the transesterification of methyl this compound using lipase enzymes. This chemoenzymatic approach offers high enantioselectivity and yields, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
2-(2-Chlorophenoxy)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: 2-(2-Chlorophenoxy)propanoic acid.
Reduction: 2-(2-Chlorophenoxy)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(2-Chlorophenoxy)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its effects on plant physiology and herbicidal activity.
Medicine: Explored for potential therapeutic applications due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of herbicides and agrochemicals
作用機序
The herbicidal activity of 2-(2-Chlorophenoxy)propanoate is primarily due to its ability to inhibit the enzyme acetyl-CoA carboxylase (ACC). This enzyme is crucial for fatty acid synthesis in plants. By inhibiting ACC, the compound disrupts lipid biosynthesis, leading to the death of grass weeds. The molecular target is the biotin carboxylase domain of ACC, and the pathway involved is the fatty acid biosynthesis pathway .
類似化合物との比較
Similar Compounds
Clofibric acid: 2-(p-Chlorophenoxy)-2-methylpropionic acid.
Gemfibrozil: 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid.
Fenofibrate: Isopropyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate.
Uniqueness
2-(2-Chlorophenoxy)propanoate is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct herbicidal properties. Unlike clofibric acid and gemfibrozil, which are primarily used as lipid-lowering agents in medicine, this compound is specifically designed for agricultural use as a herbicide .
特性
分子式 |
C9H8ClO3- |
|---|---|
分子量 |
199.61 g/mol |
IUPAC名 |
2-(2-chlorophenoxy)propanoate |
InChI |
InChI=1S/C9H9ClO3/c1-6(9(11)12)13-8-5-3-2-4-7(8)10/h2-6H,1H3,(H,11,12)/p-1 |
InChIキー |
ZGWNXHRVUJVMCP-UHFFFAOYSA-M |
正規SMILES |
CC(C(=O)[O-])OC1=CC=CC=C1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


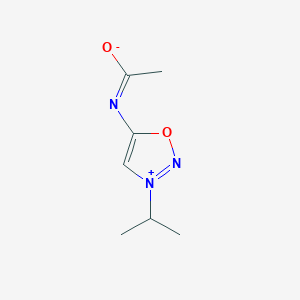
![4-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12347450.png)
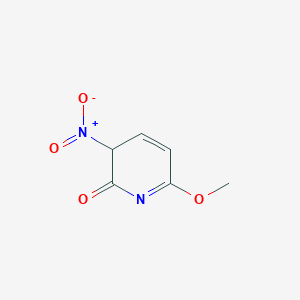
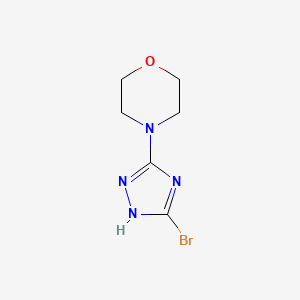

![6-(2,2,2-trifluoroethyl)-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12347484.png)
![3aH-thieno[2,3-b]pyridin-4-one](/img/structure/B12347485.png)
![Methanone, (2-fluorophenyl)-9H-pyrido[3,4-b]indol-1-yl-](/img/structure/B12347488.png)
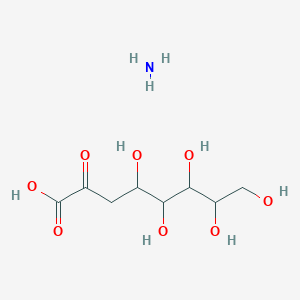
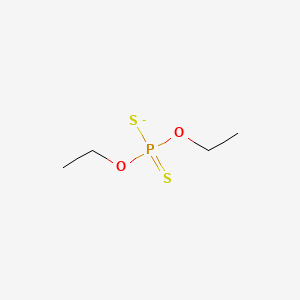
![Ethanone,1-(2-thienyl)-, O-[(4-methylphenyl)sulfonyl]oxime](/img/structure/B12347497.png)
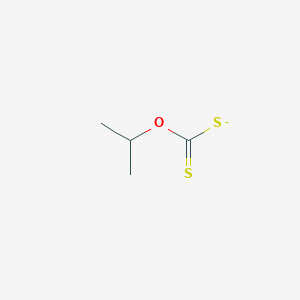
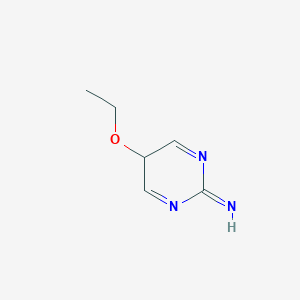
![tert-Butyl 1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B12347517.png)
